8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine
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Overview
Description
8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine is an organic compound with the molecular formula C7H4BrCl2N3 and a molecular weight of 280.94 g/mol . This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine can be synthesized through the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methyl compounds . The reaction typically involves the following steps:
Chlorination: The addition of chlorine atoms at specific positions on the ring.
Methylation: The incorporation of a methyl group into the structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine and chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as sodium hydroxide (NaOH) and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: Shares a similar core structure but differs in the position of halogen atoms.
3,6-Dichloro-2-methylimidazo[1,2-b]pyridazine: Lacks the bromine atom, resulting in different chemical properties.
Uniqueness
8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine is unique due to its specific arrangement of bromine, chlorine, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H4BrCl2N3 |
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Molecular Weight |
280.93 g/mol |
IUPAC Name |
8-bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4BrCl2N3/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,1H3 |
InChI Key |
IPQZQXUOUGQFSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)Br)Cl |
Origin of Product |
United States |
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